![molecular formula C18H14F2N2O3S2 B2449830 3-((4-fluorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)propanamide CAS No. 895473-62-8](/img/structure/B2449830.png)
3-((4-fluorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)propanamide
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Overview
Description
3-((4-fluorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)propanamide, also known as FSPTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmaceutical research. FSPTP is a sulfonamide derivative that has shown promising results in inhibiting the growth of cancer cells, as well as exhibiting anti-inflammatory and analgesic properties.
Scientific Research Applications
Synthesis and Characterization
- N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide was synthesized and characterized using spectral data analysis. This study showcases the synthetic routes and characterization methods for compounds closely related to 3-((4-fluorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)propanamide (Manolov, Ivanov & Bojilov, 2021).
Glucocorticoid Receptor Modulation
- Heterocyclic glucocorticoid receptor modulators with a core structure similar to the compound have been described. These modulators show significant binding and functional activity at the glucocorticoid receptor, highlighting the importance of specific structural components like the 4-fluorophenyl moiety (Xiao et al., 2013).
Structural Studies and Crystallography
- Isostructural thiazoles with a 4-fluorophenyl component were synthesized and characterized. The structural determination was made using single crystal diffraction, indicating the significance of these compounds in crystallography and molecular structure analysis (Kariuki, Abdel-Wahab & El‐Hiti, 2021).
Quantum Chemical Studies
- Quantum chemical studies were conducted on N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide , providing insights into the steric energy and the most energetically favorable conformations. This research provides a foundation for understanding the chemical and physical properties of similar compounds (Otuokere & Amaku, 2015).
Antimicrobial and Antitubercular Activity
- Novel sulfonyl derivatives were synthesized and evaluated for their antimicrobial and antitubercular activities. This study demonstrates the potential biomedical applications of compounds structurally related to 3-((4-fluorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)propanamide (Kumar, Prasad & Chandrashekar, 2013).
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their antiproliferative activity against prostate cancer cell lines (lncap and pc-3) and their inhibitory activity on the androgen receptor target gene prostate-specific antigen (psa) in lncap cells .
Biochemical Pathways
Given the potential targets, it is likely that the compound may affect pathways related to cell proliferation and gene expression .
Result of Action
Similar compounds have shown potent antiproliferative activity against lncap cells and a promising psa downregulation rate .
properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O3S2/c19-13-3-1-12(2-4-13)16-11-26-18(21-16)22-17(23)9-10-27(24,25)15-7-5-14(20)6-8-15/h1-8,11H,9-10H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKJRCBJHHVPHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-fluorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)propanamide |
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